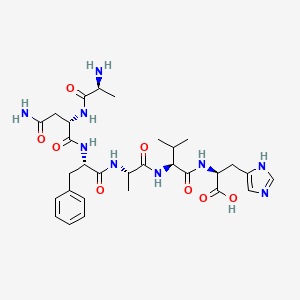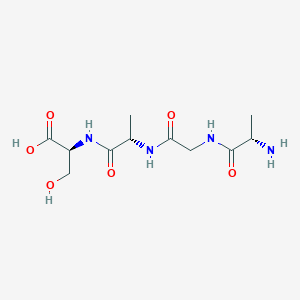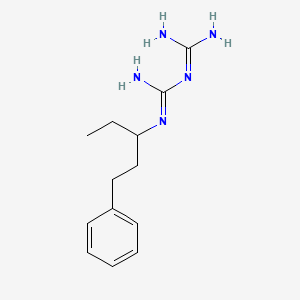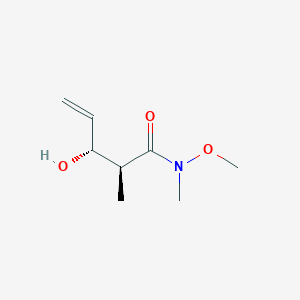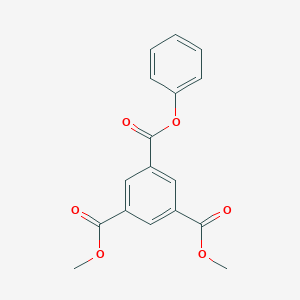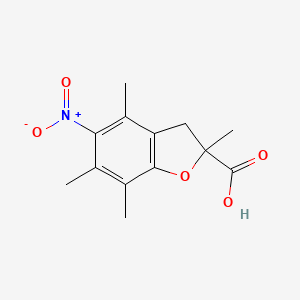![molecular formula C16H11NOS B14221913 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one CAS No. 630094-96-1](/img/structure/B14221913.png)
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one typically involves the condensation of 2,3-dichloronaphthalene-1,4-dione with 3,5-diaminobenzoic acid. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6,12-Dihydro-5H-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are known for their biological activities.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenothiazine compounds. These products have been studied for their potential biological activities and applications in different fields .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 6,12-Dihydro-5H-benzo[a]phenothiazin-5-one involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, forming semiquinone radicals that can interact with cellular components. These interactions can lead to the modulation of cellular pathways, including those involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.
Phenoxazine: A structurally similar compound with applications in organic electronics and as a dye.
Quinone Derivatives: Compounds with similar redox properties and potential biological activities.
Uniqueness
Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
630094-96-1 |
|---|---|
Molekularformel |
C16H11NOS |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
6,12-dihydrobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H11NOS/c18-13-9-15-16(11-6-2-1-5-10(11)13)17-12-7-3-4-8-14(12)19-15/h1-8,17H,9H2 |
InChI-Schlüssel |
OGLHJJSGUDWBKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3C1=O)NC4=CC=CC=C4S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
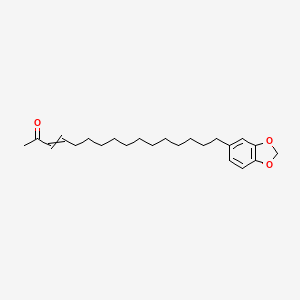
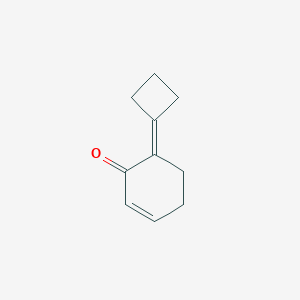
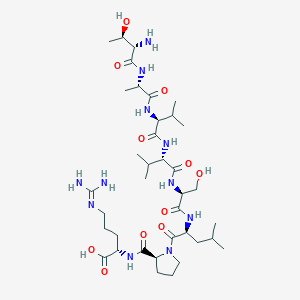
![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
